molecular formula C10H12ClNO B3031019 [3-(4-Chlorophenyl)oxetan-3-YL]methanamine CAS No. 1260672-85-2

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine

Cat. No.: B3031019
CAS No.: 1260672-85-2
M. Wt: 197.66
InChI Key: QELDBUQHLAHJTE-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine: is a compound that features an oxetane ring substituted with a 4-chlorophenyl group and a methanamine group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to the desired oxetane derivative .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peroxides, strong oxidants.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halides, organometallic reagents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to ring-opened products, while substitution can result in various functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)oxetan-3-YL]methanamine involves its interaction with specific molecular targets and pathways. The strained ring structure of the oxetane ring allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets .

Properties

IUPAC Name

[3-(4-chlorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDBUQHLAHJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281646
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-85-2
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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